molecular formula C23H19N7O2 B12386791 Enoltasosartan CAS No. 159237-67-9

Enoltasosartan

Cat. No.: B12386791
CAS No.: 159237-67-9
M. Wt: 425.4 g/mol
InChI Key: YROKAAIPBSCMJN-UHFFFAOYSA-N
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Preparation Methods

The preparation of enoltasosartan involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to create an in vivo formula . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

Enoltasosartan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Enoltasosartan has several scientific research applications, including:

Mechanism of Action

Enoltasosartan exerts its effects by binding to the angiotensin II type 1 receptor in vascular smooth muscle and the adrenal gland. This binding blocks the effects of angiotensin II, a vasoconstrictor that stimulates the synthesis and release of aldosterone. By blocking these effects, this compound leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone, ultimately reducing blood pressure .

Comparison with Similar Compounds

Enoltasosartan is unique due to its specific binding and blocking effects on the angiotensin II type 1 receptor. Similar compounds include:

This compound stands out due to its delayed and sustained receptor blockade, influenced by its high protein binding and slow dissociation from the carrier .

Properties

CAS No.

159237-67-9

Molecular Formula

C23H19N7O2

Molecular Weight

425.4 g/mol

IUPAC Name

5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29)

InChI Key

YROKAAIPBSCMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Origin of Product

United States

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